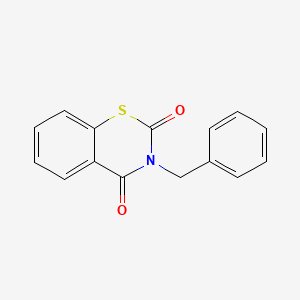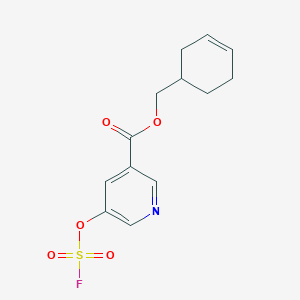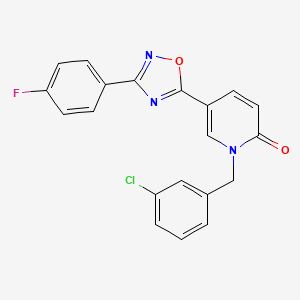
4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile” is a derivative of quinoline, a nitrogenous tertiary base . Quinoline derivatives have been used since ancient times and have been associated with a wide range of biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of extensive research. Various synthesis protocols have been reported in the literature, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline, also known as benzopyridine, contains a hetero nucleus with the chemical formula C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of thiazolidinones and thiazolidines . They have also been used in the synthesis of pyrazole tethered quinolines .Applications De Recherche Scientifique
Antimicrobial Studies
This compound has been used in the synthesis of new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles . These synthesized compounds were screened for their antibacterial performance against Mycobacterium smegmatis and Pseudomonas aeruginosa . Antifungal activity was also carried out on the fungal strains Candida albicans and Penicillium chrysogenum .
Antituberculosis Agents
Compounds derived from this chemical have shown significant potential as future antituberculosis agents. Specifically, compounds 6d and 6e showed the lowest MIC value of 6.25 μg mL −1 against Mycobacterium smegmatis , indicating these compounds can be possible future antituberculosis agents .
Synthesis of Fluvoxamine
4-(Trifluoromethyl)benzonitrile is a key intermediate in the synthesis of fluvoxamine , a medication used for the treatment of obsessive-compulsive disorder (OCD), anxiety disorders, and major depressive disorder.
Nickel-Catalyzed Arylcyanation Reaction
This compound participates in nickel-catalyzed arylcyanation reaction of 4-octyne . This reaction is a useful method for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.
Anticancer Research
In the field of anticancer research, this compound has been used in the synthesis of new 2-(trifluoromethyl)quinolin-4-amine derivatives . These derivatives have shown promising results as effective antitumor agents with microtubule polymerization inhibitory activity .
Biological and Pharmacological Activities
Quinoline nucleus, a part of this compound, is known to possess several pharmacological activities . It has been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Mécanisme D'action
Target of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities, including acting as microtubule-targeted agents (mtas) .
Mode of Action
For instance, some quinoline derivatives have been reported to inhibit the growth of endothelial cells , which could potentially be a mode of action for this compound.
Biochemical Pathways
For instance, some quinoline derivatives have been reported to inhibit the Werner (WRN) helicase, which plays a crucial role in DNA repair and replication .
Result of Action
Quinoline derivatives have been reported to exhibit various biological activities, including anticancer and antibacterial activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .
Orientations Futures
Quinoline derivatives continue to be a subject of extensive research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, it’s expected that “4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile” and similar compounds will continue to be a focus of future research.
Propriétés
IUPAC Name |
4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3/c1-11-8-16(24-14-5-2-12(10-22)3-6-14)15-7-4-13(18(19,20)21)9-17(15)23-11/h2-9H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIZAVWZBQDRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

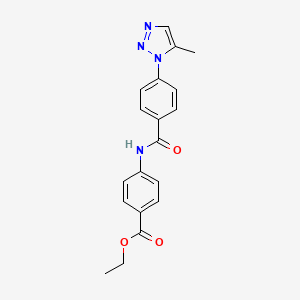
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2812983.png)
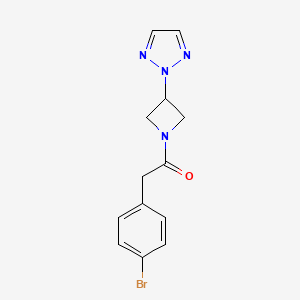
![N-{(Z)-1-[(cyclohexylamino)carbonyl]-2-phenylethenyl}-4-methylbenzamide](/img/structure/B2812986.png)
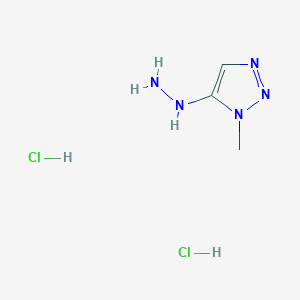

![(Z)-ethyl 2-(2-((2-phenoxyacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2812992.png)
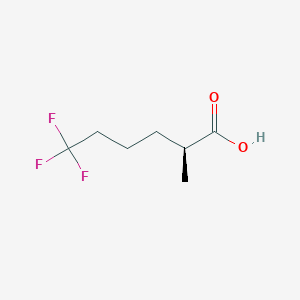
![methyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2812997.png)
![Tert-butyl 8-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate](/img/structure/B2812998.png)
